molecular formula C14H21NO B3172151 2-[2-(3-Methylphenoxy)ethyl]piperidine CAS No. 946715-77-1

2-[2-(3-Methylphenoxy)ethyl]piperidine

Cat. No.: B3172151
CAS No.: 946715-77-1
M. Wt: 219.32 g/mol
InChI Key: SXHLAPAHITZCGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylphenoxy)ethyl]piperidine typically involves the reaction of 3-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3-Methylphenoxy)ethyl]piperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylphenoxy)ethyl]piperidine
  • 2-[2-(2-Methylphenoxy)ethyl]piperidine
  • 2-[2-(3-Chlorophenoxy)ethyl]piperidine

Uniqueness

2-[2-(3-Methylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

2-[2-(3-Methylphenoxy)ethyl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems, which could potentially influence mood and cognitive functions. The specific mechanisms are still under investigation, but preliminary studies suggest that the compound may bind to certain receptors or enzymes, altering their activity and leading to physiological effects .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. In vitro studies have shown promising results against various bacterial strains.
  • Anticancer Effects : Preliminary findings suggest that it may possess anticancer properties, although detailed studies are required to elucidate its efficacy and mechanism in cancer models .
  • Neuropharmacological Effects : Similar piperidine derivatives have demonstrated antidepressant and anticonvulsant activities. The potential for this compound to act as an antidepressant is being explored through reuptake inhibition assays .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameStructureUnique Features
1-Ethylpiperidine 1-EthylpiperidineSimpler structure; different pharmacological profile
Piperine PiperineNaturally occurring; known for various biological activities
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]anilineDifferent functional groups leading to varied biological activity

The presence of the 3-methylphenoxyethyl group in this compound contributes to its unique chemical and biological properties compared to these derivatives .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of piperidine derivatives:

  • Antidepressant Activity : A study comparing various piperidine derivatives found that compounds similar to this compound exhibited antidepressant-like effects comparable to established medications like viloxazine. This was assessed through behavioral tests in animal models .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound had significant antimicrobial activity against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Neuroprotective Effects : Research has suggested that certain piperidine derivatives can influence neuroprotective pathways, which may be relevant for treating neurodegenerative diseases. The specific neuroprotective mechanisms of this compound are still being explored .

Properties

IUPAC Name

2-[2-(3-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-5-4-7-14(11-12)16-10-8-13-6-2-3-9-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLAPAHITZCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284370
Record name 2-[2-(3-Methylphenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-77-1
Record name 2-[2-(3-Methylphenoxy)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-Methylphenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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